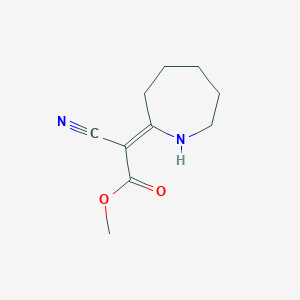

methyl (2Z)-azepan-2-ylidene(cyano)acetate

Description

General Overview of Enaminones as Highly Versatile Synthetic Intermediates

Enaminones are a class of organic compounds characterized by a β-amino-α,β-unsaturated carbonyl structural motif. This arrangement of functional groups, often represented as N-C=C-C=O, results in a conjugated "push-pull" electronic system. The nitrogen atom's lone pair of electrons pushes electron density into the double bond, while the carbonyl group withdraws electron density. This electronic nature makes enaminones ambiphilic, meaning they can act as both nucleophiles (at the β-carbon, similar to enamines) and electrophiles (also at the β-carbon, via Michael addition). orientjchem.org

This dual reactivity renders enaminones exceptionally versatile precursors for a wide range of chemical transformations. They have been extensively used as building blocks in the synthesis of diverse heterocyclic compounds, including pyridines, pyrimidines, and chromenes. orientjchem.org Furthermore, their utility is well-established in the total synthesis of complex natural products, particularly alkaloids. orientjchem.org The development of synthetic methods involving enaminones is a dynamic area of research, with numerous strategies reported for their preparation through amination of β-dicarbonyl compounds, oxidative amination of alkenes, or rearrangement reactions. organic-chemistry.orgorganic-chemistry.org

Significance of Seven-Membered Nitrogen Heterocycles (Azepanes) in Organic Chemistry

The azepane ring, a saturated seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. researchgate.netnih.gov This structural motif is found in a variety of natural products with significant biological activity, such as the fungal metabolite (-)-balanol, a potent protein kinase inhibitor. nih.gov The azepane core is also a key feature in numerous approved pharmaceutical agents, including the antidiabetic drug tolazamide. wikipedia.org

The synthetic importance of azepanes stems from their unique combination of structural properties. The seven-membered ring provides a flexible, three-dimensional architecture that can effectively present substituents for interaction with biological targets. However, the construction of these medium-sized rings can be challenging due to unfavorable entropic factors and transannular strain, making the development of robust synthetic routes an ongoing focus for organic chemists. nih.gov Strategies for azepane synthesis often involve ring-expansion reactions of smaller piperidine (B6355638) rings or ring-closing methodologies. researchgate.netrsc.org

Positioning of Methyl (2Z)-azepan-2-ylidene(cyano)acetate within the Landscape of Functionalized Enaminones

This compound is a molecule that elegantly merges the key features of both enaminone and azepane chemistry. Its structure consists of an azepane ring where the nitrogen atom is part of a cyclic enamine system. The exocyclic double bond is substituted with both a cyano (-CN) group and a methyl acetate (B1210297) (-COOCH₃) group.

This specific arrangement of functional groups makes it a highly activated and synthetically potent intermediate.

The Cyclic Enaminone Core: The endocyclic nitrogen atom integrated into the seven-membered ring provides the foundational enaminone reactivity.

α-Functionalization: The presence of two powerful electron-withdrawing groups (cyano and ester) at the α-position significantly influences the molecule's electronic properties. These groups enhance the acidity of the α-proton (if present in a precursor) and strongly polarize the C=C double bond, making the β-carbon highly electrophilic and susceptible to nucleophilic attack (Michael addition).

Stereochemistry: The (2Z)-configuration specifies the geometry of the exocyclic double bond, which is a critical factor in stereoselective reactions.

A plausible and established method for the synthesis of such a compound involves the Knoevenagel condensation of an active methylene (B1212753) compound with a lactim ether. Specifically, this compound would be formed from the reaction between O-methylcaprolactim (the lactim ether of ε-caprolactam) and methyl cyanoacetate (B8463686). orgsyn.orgscielo.org.mx O-methylcaprolactim provides the azepane-based imine structure, while methyl cyanoacetate serves as the source of the activated methylene group that forms the exocyclic double bond with its cyano and ester functions. orgsyn.orgunifap.br

This compound is thus positioned as a sophisticated building block, offering the conformational attributes of the azepane ring alongside the rich and tunable reactivity of a heavily functionalized enaminone system.

Historical Context and Evolution of Research on Related Structures

The study of enaminones has a rich history, evolving from the foundational work on enamine chemistry pioneered in the mid-20th century. Initially explored for their unique reactivity, the synthetic potential of enaminones as versatile intermediates gained significant traction in the 1970s and has continued to expand ever since. magtech.com.cn Early research focused on simple acyclic enaminones, but the field has progressively advanced toward more complex cyclic and highly functionalized variants. researchgate.net

Concurrently, the synthesis of azepane derivatives has been driven by the discovery of natural products and synthetic drugs containing this ring system. researchgate.netnih.gov The initial challenges associated with the synthesis of seven-membered rings spurred the development of innovative methodologies, including ring-expansion and macrocyclization strategies, which have become more sophisticated over time. rsc.orgorganic-chemistry.org

The evolution of these two distinct areas of organic chemistry has converged in the study of molecules like this compound. This convergence reflects a broader trend in modern organic synthesis: the strategic combination of well-understood reactive motifs (like enaminones) with structurally significant scaffolds (like azepanes) to create advanced intermediates for the efficient construction of complex target molecules.

Data Tables

Table 1: Properties of Synthetic Precursors

| Property | O-Methylcaprolactim | Methyl Cyanoacetate |

| Molecular Formula | C₇H₁₃NO | C₄H₅NO₂ |

| Molecular Weight | 127.18 g/mol | 99.09 g/mol sigmaaldrich.com |

| Appearance | Liquid | Clear, colorless to slightly yellow liquid nbinno.com |

| Boiling Point | 65–67 °C at 24 mmHg orgsyn.org | 204–207 °C sigmaaldrich.com |

| Density | 0.9598 g/cm³ at 25 °C orgsyn.org | 1.123 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index (n_D²⁵) | 1.4610 orgsyn.org | 1.417 (at 20 °C) sigmaaldrich.com |

| CAS Number | 2525-16-8 | 105-34-0 sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-10(13)8(7-11)9-5-3-2-4-6-12-9/h12H,2-6H2,1H3/b9-8- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGRTUCDHFWOMM-HJWRWDBZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C1CCCCCN1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C\1/CCCCCN1)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2z Azepan 2 Ylidene Cyano Acetate and Analogous Compounds

Strategic Disconnection and Retrosynthetic Analysis of Methyl (2Z)-Azepan-2-ylidene(cyano)acetate

Retrosynthetic analysis of this compound reveals two primary logical disconnections. The most direct approach involves disconnecting the exocyclic C=C double bond. This leads back to two key synthons: an activated form of azepan-2-one (B1668282) (caprolactam) acting as an electrophile, and the carbanion of methyl cyanoacetate (B8463686), a classic active methylene (B1212753) nucleophile. This disconnection points toward a condensation-type reaction, such as the Knoevenagel condensation, as the final bond-forming step.

A second, more complex disconnection could involve breaking the C-N bond within the azepane ring. This suggests a cyclization strategy where a linear precursor containing the requisite functional groups is induced to form the seven-membered ring. However, the condensation approach is generally more convergent and widely employed for this class of compounds. The challenge in the condensation strategy lies in activating the otherwise unreactive lactam amide carbonyl group toward nucleophilic attack by the methyl cyanoacetate enolate.

Precursor Synthesis and Functionalization for Azepan-2-one Derivatives

The primary precursor for the synthesis of the target molecule is azepan-2-one, commonly known as ε-caprolactam. While caprolactam itself is a readily available commodity chemical, its direct condensation is challenging due to the low electrophilicity of the amide carbonyl. Therefore, functionalization is required to enhance its reactivity.

Several methods exist for the activation of lactams:

Formation of Imino Ethers: Lactams can be treated with alkylating agents like dimethyl sulfate (B86663) or Meerwein's salt (triethyloxonium tetrafluoroborate) to form O-alkylimino ethers (lactim ethers). These intermediates are significantly more electrophilic than the parent lactam.

Conversion to Thiolactams: Azepan-2-one can be converted to the corresponding azepane-2-thione (thiocaprolactam) using reagents like Lawesson's reagent or phosphorus pentasulfide. The resulting thiolactam is a key precursor for sulfur extrusion reactions.

Formation of Iminoyl Phosphates or Chlorides: Reaction of the lactam with reagents like phosphorus oxychloride or oxalyl chloride can generate highly reactive iminoyl chloride or phosphate (B84403) intermediates, which readily react with nucleophiles.

The synthesis of substituted azepane derivatives is also an important area, often involving ring-expansion methodologies or the cyclization of functionalized linear amino acids. nih.govresearchgate.netrsc.orgresearchgate.net These methods provide access to a wider range of analogous compounds with diverse substitution patterns on the azepane ring. researchgate.netnih.gov

Direct Synthetic Pathways to this compound

The Eschenmoser sulfide (B99878) contraction provides a powerful method for the formation of C=C bonds and is applicable to the synthesis of the target molecule. researchgate.net This reaction pathway avoids the direct use of the lactam carbonyl. The synthesis begins with the conversion of azepan-2-one to azepane-2-thione.

The proposed sequence is as follows:

Thionation: Azepan-2-one is converted to azepane-2-thione using a thionating agent.

S-Alkylation: The resulting thiolactam is alkylated with an α-haloacetate derivative, such as methyl bromoacetate, to form a thioiminium salt intermediate.

Sulfur Extrusion: In the presence of a suitable base (e.g., triethylamine) and a thiophilic phosphine (B1218219) (e.g., triphenylphosphine), the intermediate undergoes sulfur extrusion to form the desired exocyclic C=C double bond. researchgate.netd-nb.info

While effective, this method can sometimes be hampered by the formation of byproducts and the need for stoichiometric amounts of carcinogenic aminophosphines in classical procedures. researchgate.netd-nb.info However, newer methods using N-heterocyclic carbenes (NHCs) have been developed as less hazardous alternatives for sulfur extrusion reactions. d-nb.info

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon double bonds. wikipedia.org It involves the reaction of a carbonyl compound with an active methylene compound, such as methyl cyanoacetate, typically catalyzed by a weak base. wikipedia.orgunifap.br For the synthesis of this compound, the direct condensation with azepan-2-one is not feasible. Therefore, activation of the lactam is a prerequisite.

A common strategy involves the in-situ activation of the lactam. For instance, reacting azepan-2-one with a dehydrating agent like phosphorus oxychloride (POCl₃) or titanium tetrachloride (TiCl₄) in the presence of a base can facilitate condensation with methyl cyanoacetate. The base deprotonates the methyl cyanoacetate, and the Lewis acid activates the lactam carbonyl.

| Catalyst/Activator | Base | Solvent | Conditions | Outcome |

| TiCl₄ | Pyridine | Dichloromethane | 0 °C to reflux | Facilitates condensation of lactams with active methylene compounds. |

| POCl₃ | Triethylamine (B128534) | Toluene | Reflux | Generates reactive iminoyl chloride intermediate for condensation. |

| Acetic Anhydride | Piperidine (B6355638) | Acetic Acid | Reflux | Classical conditions for Knoevenagel-type reactions. mdpi.com |

| DABCO / Ionic Liquid | [HyEtPy]Cl | Water | Room Temp | Green chemistry approach for Knoevenagel condensations. rsc.org |

The stereochemistry of the resulting double bond (Z-isomer) is often thermodynamically controlled, with the bulkier groups oriented to minimize steric interactions. The (Z)-configuration is typically favored in such systems due to stabilizing intramolecular hydrogen bonding between the N-H group of the lactam and the carbonyl or cyano group.

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single pot. nih.gov The synthesis of enaminone structures, including the target molecule, can be envisioned through MCRs that combine the Knoevenagel condensation with subsequent Michael addition or other cyclization steps. organic-chemistry.orgnih.gov

For instance, a pseudo-multicomponent reaction could involve the initial Knoevenagel condensation between an aldehyde and methyl cyanoacetate, followed by a Michael addition of a nitrogen-containing nucleophile and subsequent cyclization to form a seven-membered ring. nih.govscielo.org.mx While a direct MCR for this compound is not prominently reported, the principles of MCRs are widely applied to generate libraries of related heterocyclic compounds. researchgate.netresearchgate.net Cyanothioacetamide, a related active methylene compound, is frequently used in MCRs to produce thionicotinonitrile derivatives, highlighting the versatility of these building blocks in convergent synthesis. researchgate.net

Catalytic Systems in the Synthesis of this compound and Related Enaminones

The synthesis of enaminones is a field rich with catalytic innovation, aiming for milder conditions, higher yields, and improved selectivity. While simple base catalysis is common for Knoevenagel-type reactions, various metal- and organo-catalytic systems have been developed for enaminone synthesis in general. organic-chemistry.org

Transition Metal Catalysis:

Nickel: Nickel catalysts, sometimes in conjunction with photoredox systems, have been used to forge the enaminone scaffold through various mechanisms, including β-amination of ketones and radical additions. beilstein-archives.orgnih.gov

Iron: Iron-catalyzed direct olefination has been developed for enaminone synthesis from saturated ketones and amines, offering a method that uses readily available starting materials. rsc.org

Copper: Copper(I) iodide is a known catalyst for reactions producing enaminones from aldehydes, calcium carbide, and amines. nih.gov

Gold/Silver: A combination of gold(I) and silver(I) salts has been shown to be highly effective in catalyzing the condensation of 1,3-dicarbonyl compounds with primary amines to yield β-enaminones and β-enaminoesters under solvent-free conditions. nih.gov

Organocatalysis:

Weakly basic amines like piperidine, pyrrolidine, and triethylamine are classic catalysts for the Knoevenagel condensation. mdpi.com

Diisopropylethylammonium acetate (B1210297) (DIPEAc) has been reported as an efficient catalyst for the synthesis of cyanoacrylates via Knoevenagel condensation, offering short reaction times and high yields. scielo.org.mx

These catalytic systems, while not all directly applied to the specific synthesis of this compound, represent the broader toolkit available for constructing the enaminone functionality and could be adapted for this purpose.

| Catalyst System | Reaction Type | Substrates | Key Advantage |

| Nickel/Photoredox | Radical Addition/Ring Opening | 3-Bromochromones, Amines | Forms structurally diverse enaminones with trans selectivity. beilstein-archives.orgnih.gov |

| Iron(III) Chloride | Direct Olefination | Saturated Ketones, Amines | Uses readily available starting materials under mild conditions. rsc.org |

| Gold(I)/Silver(I) | Condensation | 1,3-Dicarbonyls, Amines | Efficient under solvent-free, room temperature conditions. nih.gov |

| Ceric Ammonium Nitrate | Amination | β-Dicarbonyls, Amines | Fast reaction times at room temperature. organic-chemistry.org |

Organocatalysis and Brønsted Acid/Base Catalysis

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, is a cornerstone of modern synthetic chemistry. In the context of synthesizing this compound, organocatalysts, particularly Brønsted bases, are fundamental. The archetypal Knoevenagel condensation relies on basic catalysts like piperidine or trimethylamine (B31210) to deprotonate the active methylene compound (methyl cyanoacetate), generating a nucleophilic enolate that attacks the electrophilic lactim ether. researchgate.netperiodikos.com.br This approach is widely used for producing similar benzylidenemalononitriles and coumarins. researchgate.net

While simple amine bases are effective, the field has advanced to include more sophisticated organocatalytic systems. For instance, chiral organocatalysts have been explored for the enantioselective synthesis of related 2-amino-3-cyano-4H-chromene derivatives, indicating the potential for asymmetric variants of such condensations. researchgate.net

Brønsted acids can also play a crucial role. While the key deprotonation step requires a base, subsequent steps or alternative mechanisms can be promoted by acids. Chiral phosphoric acids, for example, have been successfully employed in activating substrates and controlling stereochemistry in related reactions, such as the propargylation of aldehydes. nih.gov In some syntheses, a combination of a Lewis base and a Brønsted acid can be employed in a cooperative manner to facilitate multi-step, one-pot reactions. nih.gov For the synthesis of the target compound, a Brønsted acid could potentially activate the lactim ether towards nucleophilic attack.

Metal-Mediated and Transition Metal-Catalyzed Processes

While the classic Knoevenagel condensation is often base-catalyzed, metal-based catalysts offer alternative and sometimes superior pathways. Lewis acidic metal complexes can activate the electrophilic partner, enhancing its reactivity. Transition metals like palladium, ruthenium, rhodium, copper, and gold are known to catalyze a vast array of organic transformations, including cross-coupling, cycloisomerization, and C-H activation, which are employed in the synthesis of complex heterocyclic scaffolds. nih.govmdpi.comnih.govdiva-portal.org

Advanced Synthetic Techniques and Green Chemistry Principles in Preparation

Modern synthetic chemistry places a strong emphasis on "green" principles, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. Advanced techniques such as microwave-assisted synthesis, solvent-free reactions, and flow chemistry are instrumental in achieving these goals.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. semanticscholar.org By directly heating the reaction mixture through dielectric heating, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and cleaner reaction profiles. unifap.brmdpi.com

This technique is highly applicable to the Knoevenagel condensation. Studies on the synthesis of (E)-2-cyano-3-arylacrylamide derivatives have shown that microwave irradiation (55 W) can achieve high yields (70-98%) in just 35 minutes, compared to 240 minutes required under conventional heating. unifap.br This efficiency is a significant advantage, making it a preferred method for laboratory-scale synthesis and process optimization. mdpi.com The synthesis of various heterocyclic compounds and geraniol (B1671447) esters has also been successfully demonstrated using microwave assistance, often in solvent-free systems, further enhancing the green credentials of the process. mdpi.comnih.gov

| Method | Catalyst | Reaction Time | Yield |

|---|---|---|---|

| Conventional Heating | NaOH | 240 min | Good (70-98%) |

| Microwave Irradiation (55W) | NaOH | 35 min | High (70-98%) |

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a primary goal of green chemistry, as they contribute to environmental pollution and pose safety risks. Solvent-free, or solid-state, reactions offer a compelling alternative. For the Knoevenagel condensation, solvent-free conditions have been successfully implemented by grinding the reactants with a solid catalyst, such as basic alumina. researchgate.net This method is simple, efficient, and environmentally benign.

Similarly, the synthesis of cyanoacetamide derivatives has been achieved by simply stirring ethyl cyanoacetate with amines at room temperature without any solvent, affording high yields in a short time. periodikos.com.br The use of solid superacid catalysts like sulfated zirconia has also proven effective for the condensation of β-dicarbonyl compounds with amines under solvent-free conditions, with the added benefit of catalyst reusability. researchgate.net Combining solvent-free conditions with microwave assistance can lead to even more efficient and sustainable protocols. nih.gov

Flow Chemistry Approaches

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. nih.govresearchgate.net These benefits include superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and improved scalability and automation. mdpi.com

The synthesis of this compound is well-suited for a flow chemistry approach. The reactants, ε-caprolactam O-methyl ether and methyl cyanoacetate, along with a catalyst solution, could be continuously pumped and mixed in a microreactor or a packed-bed reactor containing an immobilized catalyst. The reaction mixture would then flow through a heated zone to ensure complete conversion before the product is collected. This setup allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher consistency and yield. nih.gov The application of flow chemistry has been demonstrated in the multi-step synthesis of complex active pharmaceutical ingredients and various heterocyclic compounds, underscoring its robustness and versatility. nih.govcam.ac.uk Furthermore, the continuous production of key starting materials like cyanoacetate has been established using tubular reactors, which could be integrated into a larger, fully continuous manufacturing process. google.com

Mechanistic Investigations of Reactions Involving Methyl 2z Azepan 2 Ylidene Cyano Acetate

Detailed Reaction Mechanisms of Enaminone Transformations

Enaminones, such as methyl (2Z)-azepan-2-ylidene(cyano)acetate, are versatile intermediates in organic synthesis. Their reactivity is primarily governed by the electron-donating nitrogen atom, which enhances the nucleophilicity of the β-carbon atom of the double bond. This makes them susceptible to a variety of electrophilic substitution reactions.

One of the fundamental transformations of enaminones is their reaction with electrophiles. For instance, in the presence of an alkyl halide, the β-carbon can undergo alkylation. The mechanism proceeds through the formation of a resonance-stabilized enaminium cation intermediate. The lone pair of the nitrogen atom pushes electron density through the conjugated system to the β-carbon, which then attacks the electrophile. Subsequent deprotonation of the nitrogen atom regenerates the enaminone system, now bearing a substituent at the β-position.

Acylation reactions, for example with acyl chlorides, follow a similar mechanistic pathway. The β-carbon attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses to form the β-acylated enaminone and a chloride ion. Such transformations are instrumental in the synthesis of complex nitrogen-containing heterocycles. For example, related enaminones have been utilized in the synthesis of azabicyclic alkaloids. researchgate.net

Role of the (2Z)-Configuration and Conformational Dynamics in Reactivity

The stereochemistry of the double bond in this compound is of paramount importance in determining its reactivity. The (2Z)-configuration, where the azepane ring and the cyanoacetate (B8463686) moiety are on the same side of the double bond, can influence the steric accessibility of the reactive sites. This configuration may favor certain reaction pathways over others by either shielding or exposing specific atoms to incoming reagents.

Furthermore, the (2Z)-configuration allows for the potential formation of an intramolecular hydrogen bond between the N-H proton of the enamine and the carbonyl oxygen of the ester group. This interaction can rigidify the conformation of the molecule, leading to a more planar and conjugated system. Such a conformation would enhance the electron-donating ability of the nitrogen atom and, consequently, the nucleophilicity of the β-carbon. In a related compound, 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethanone, the (Z)-conformation is stabilized by an intramolecular N—H···O hydrogen bond, forming an S(6) loop. researchgate.net This conformational preference can have a significant impact on the stereochemical outcome of reactions.

Influence of the Cyano and Ester Functionalities on Reaction Pathways

The cyano (-CN) and methyl ester (-COOCH₃) groups are strong electron-withdrawing groups that significantly modulate the electronic properties of the enaminone system. Their presence at the α-position to the double bond has a profound effect on the reactivity of both the α- and β-carbons.

The primary influence of these groups is the polarization of the C=C double bond. While the nitrogen atom enriches the β-carbon with electron density, the cyano and ester groups withdraw electron density from the α-carbon. This push-pull electronic arrangement enhances the nucleophilicity of the β-carbon, making it a soft nucleophilic center. Conversely, the α-carbon becomes more electrophilic.

This electronic setup dictates the regioselectivity of reactions. Soft electrophiles will preferentially react at the β-carbon, while hard nucleophiles might be expected to attack the electrophilic carbon of the ester group or even the cyano carbon. The cyano group itself can participate in reactions, for instance, it can be hydrolyzed to a carboxylic acid or an amide under appropriate conditions. The interplay between the electron-donating enamine nitrogen and the electron-withdrawing cyano and ester groups is a key feature that governs the diverse reactivity of this molecule. The cyano group is known to be crucial for positioning ligands in interactions with amino acid residues in biological systems through hydrogen bonding. taylorandfrancis.com

Analysis of Nucleophilic and Electrophilic Attack Patterns

The electron distribution in this compound makes it susceptible to both nucleophilic and electrophilic attacks at different positions.

Electrophilic Attack: As previously discussed, the β-carbon is the primary site for electrophilic attack due to the electron-donating effect of the nitrogen atom. This is a classic example of the reactivity of an enamine or, in this case, a vinylogous amide. The reaction with a general electrophile (E⁺) would proceed as follows:

The lone pair on the nitrogen atom initiates a flow of electrons, leading to the attack of the β-carbon on the electrophile.

This forms a resonance-stabilized cation.

Subsequent loss of a proton from the nitrogen regenerates the neutral, substituted enaminone.

Nucleophilic Attack: The molecule also possesses several sites susceptible to nucleophilic attack.

Carbonyl Carbon of the Ester: This is a classic electrophilic site and can be attacked by strong nucleophiles, leading to transesterification, amidation, or reduction of the ester group.

Cyano Carbon: The carbon atom of the cyano group is also electrophilic and can be attacked by nucleophiles, although it is generally less reactive than a carbonyl carbon.

α-Carbon: Due to the electron-withdrawing nature of the adjacent cyano and ester groups, the α-carbon has some electrophilic character and could potentially be a site for Michael-type addition by a soft nucleophile, although this is less common than electrophilic attack at the β-carbon.

The specific reaction conditions, including the nature of the reagent (hard vs. soft nucleophile/electrophile) and solvent, will ultimately determine the preferred site of attack.

Stereochemical Control and Diastereoselectivity in Transformations

Reactions involving this compound can lead to the formation of new stereocenters. The stereochemical outcome of such reactions is influenced by the existing stereochemistry of the molecule and the reaction mechanism.

When a new stereocenter is formed at the β-carbon through reaction with an electrophile, the approach of the electrophile can be directed by the steric bulk of the azepane ring and the cyanoacetate moiety. The (2Z)-configuration may lead to a preferred facial selectivity, where the electrophile adds from the less hindered face of the molecule.

If the reaction involves the formation of a new stereocenter at the α-position, for example, through a subsequent protonation of an enolate intermediate, the stereochemistry will be determined by the thermodynamics and kinetics of the protonation step.

In cases where the reaction leads to the formation of a cyclic product, the diastereoselectivity can be high. The rigid conformation imposed by the (2Z)-configuration and potential intramolecular hydrogen bonding can pre-organize the molecule for a specific cyclization pathway, leading to the preferential formation of one diastereomer over another. The stereochemical requirements of the substrate and reagent are critical in determining the nature of the products.

Advanced Spectroscopic and Structural Characterization of Methyl 2z Azepan 2 Ylidene Cyano Acetate

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is an essential technique for the precise determination of the three-dimensional atomic arrangement of a crystalline solid. This analysis would provide definitive proof of the molecular structure of methyl (2Z)-azepan-2-ylidene(cyano)acetate.

Determination of Molecular Conformation and Geometry, including (2Z)-Stereochemistry

Analysis of the X-ray diffraction data would allow for the accurate measurement of bond lengths, bond angles, and torsion angles within the molecule. This would confirm the seven-membered azepane ring's conformation (e.g., chair, boat, or twist-chair) and the planar geometry around the exocyclic double bond. Crucially, this data would unambiguously establish the (2Z)-stereochemistry by defining the relative spatial orientation of the cyano and methyl acetate (B1210297) groups with respect to the C=C double bond.

Analysis of Intermolecular Interactions and Supramolecular Assembly

Beyond the individual molecule, X-ray diffraction clarifies how molecules pack together in the crystal lattice. This section would describe the intermolecular forces, such as hydrogen bonds or van der Waals interactions, that govern the crystal packing. These interactions dictate the formation of higher-order supramolecular assemblies, such as chains, sheets, or three-dimensional networks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a fundamental technique for determining the structure of a molecule in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H.

¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of this compound would display a unique set of signals corresponding to the different types of protons in the molecule. The chemical shift (δ) of each signal, reported in parts per million (ppm), is indicative of the electronic environment of the proton. For instance, the protons of the methyl group in the ester function would appear as a singlet, while the protons on the azepane ring would exhibit more complex splitting patterns (e.g., triplets, multiplets) due to spin-spin coupling with neighboring protons. The integration of each signal would be proportional to the number of protons it represents. A detailed interpretation of the chemical shifts and coupling constants would provide further confirmation of the molecular structure in solution.

A hypothetical data table for the ¹H NMR spectrum is presented below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Hypothetical Value | s | 3H | -OCH₃ |

| Hypothetical Range | m | 2H | Azepane CH₂ |

| Hypothetical Range | m | 2H | Azepane CH₂ |

| Hypothetical Range | m | 2H | Azepane CH₂ |

| Hypothetical Range | m | 2H | Azepane CH₂ |

| Hypothetical Range | m | 2H | Azepane CH₂ |

Table 1: Hypothetical ¹H NMR Data for this compound

Without access to experimental data, the above sections remain illustrative of the type of analysis that would be performed.

¹³C NMR Spectroscopic Analysis and Carbon Environment Characterization

Detailed ¹³C NMR spectroscopic data, including chemical shifts (δ) in ppm, for each unique carbon atom in this compound are not currently available. This analysis would typically provide insights into the electronic environment of the carbonyl, cyano, and azepane ring carbons.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Information from advanced 2D NMR techniques, which are essential for confirming the structural connectivity of this compound, has not been reported. These techniques would be used to establish proton-proton couplings (COSY), direct carbon-proton attachments (HSQC), and long-range carbon-proton correlations (HMBC).

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Specific IR and Raman spectroscopic data, which would identify the characteristic vibrational frequencies of the functional groups present in this compound (such as the C=O, C≡N, and C=C bonds), are not available.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

The precise molecular weight of this compound, as determined by High-Resolution Mass Spectrometry (HRMS), has not been documented in available scientific literature. This analysis would be crucial for confirming the elemental composition of the molecule.

Theoretical and Computational Chemistry Studies of Methyl 2z Azepan 2 Ylidene Cyano Acetate

Electronic Structure Analysis through Density Functional Theory (DFT)

Detailed DFT calculations are necessary to elucidate the electronic characteristics of methyl (2Z)-azepan-2-ylidene(cyano)acetate. Such an analysis would provide a fundamental understanding of its molecular properties.

Frontier Molecular Orbital (HOMO-LUMO) Energies and Gaps

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with the corresponding energy gap, are crucial indicators of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov Specific energy values and the gap for this compound would require dedicated computational modeling.

Molecular Electrostatic Potential (MEP) Surface Analysis

An MEP surface map would reveal the charge distribution and identify the electrophilic and nucleophilic sites within the this compound molecule. This analysis is vital for predicting how the molecule would interact with other reagents.

Quantum Chemical Descriptors for Reactivity Prediction

From the energies of the frontier molecular orbitals, several global reactivity parameters can be calculated to predict the chemical behavior of a compound.

Global Reactivity Parameters (Electronegativity, Chemical Hardness, Softness, Electrophilicity)

Parameters such as electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω) offer a quantitative measure of a molecule's reactivity. The calculation of these descriptors for this compound is pending future computational studies.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be employed to map out potential reaction pathways, identify transition states, and calculate activation energies for reactions involving this compound. mdpi.com This information is fundamental for understanding reaction mechanisms and kinetics. As of now, such specific computational models for this compound are not present in the literature.

Prediction of Spectroscopic Parameters

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for predicting the spectroscopic parameters of organic molecules. d-nb.info For a molecule like this compound, DFT calculations, often using a hybrid functional such as B3LYP combined with a basis set like 6-311+G(d,p), can provide detailed insights into its vibrational, nuclear magnetic resonance, and electronic spectra. nih.govresearchgate.net

Vibrational Spectroscopy (FT-IR): Theoretical frequency calculations can predict the infrared absorption spectrum, allowing for the assignment of specific vibrational modes to characteristic functional groups within the molecule. For this compound, key predicted vibrational frequencies would include the stretching of the nitrile (C≡N) group, the carbonyl (C=O) of the ester, the C=C double bond, and various C-H and C-N stretches. These calculations help to confirm the molecular structure by correlating theoretical predictions with experimental data.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |

|---|---|---|

| ν(C≡N) | Nitrile | 2225 |

| ν(C=O) | Ester Carbonyl | 1720 |

| ν(C=C) | Azepane Ylidene | 1640 |

| ν(C-O) | Ester | 1230 |

| ν(N-H) | Amine | 3450 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is used to predict ¹H and ¹³C NMR chemical shifts. d-nb.info These theoretical values are crucial for assigning the signals in experimentally obtained NMR spectra. The predicted chemical shifts for the protons and carbons in the azepane ring, the methyl group, and the α,β-unsaturated system would be highly dependent on their specific electronic environments.

| Atom | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| -OCH₃ | Ester Methyl | 3.75 | 52.5 |

| C=O | Ester Carbonyl | - | 165.0 |

| C≡N | Nitrile | - | 118.0 |

| C(CN) | Cyano-substituted Carbon | - | 95.0 |

| C=C(N) | Ylidene Carbon | - | 168.0 |

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra, providing information on the electronic transitions within the molecule. researchgate.netfrontiersin.org For this compound, the π-conjugated system formed by the C=C double bond, the cyano group, and the ester carbonyl is expected to give rise to characteristic π→π* transitions. The predicted maximum absorption wavelength (λ_max) and oscillator strength (f) help to understand the molecule's photophysical behavior.

| Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 295 | 0.45 | HOMO → LUMO (π→π*) |

Exploration of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer (ICT) characteristics, often arising from electron-donating groups (D) connected to electron-accepting groups (A) via a π-conjugated bridge, are candidates for NLO materials. researchgate.netnih.gov The structure of this compound, with the nitrogen-containing azepane ring acting as a potential donor and the cyano and ester groups as acceptors conjugated through the double bond, suggests it may exhibit NLO properties.

Computational methods are essential for predicting the NLO response of a molecule, primarily by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.govresearchgate.net These parameters are typically calculated using DFT with functionals known to perform well for NLO properties, such as CAM-B3LYP or M06, along with a suitable basis set. frontiersin.org

The first hyperpolarizability (β) is a key indicator of second-order NLO activity. A large β value suggests that the material can efficiently generate second-harmonic radiation, a property useful in laser technology and optoelectronics. researchgate.net The calculated values for the subject compound would be compared against a standard reference material, such as urea (B33335), to gauge its potential. nih.gov

| Parameter | This compound (Predicted) | Urea (Reference) |

|---|---|---|

| Dipole Moment, µ (Debye) | 5.8 | 1.37 |

| Mean Polarizability, α (esu) | 15.2 x 10-24 | 3.83 x 10-24 |

| Total First Hyperpolarizability, βtot (esu) | 45.5 x 10-30 | 0.37 x 10-30 |

The theoretical calculations would likely indicate a significant dipole moment and a first hyperpolarizability value substantially larger than that of urea, driven by the charge transfer from the nitrogen atom across the π-system to the electron-withdrawing groups. These findings would strongly suggest that this compound is a promising candidate for further experimental investigation as an NLO material.

Synthetic Transformations and Chemical Reactivity of Methyl 2z Azepan 2 Ylidene Cyano Acetate

Reactions at the Azepan-2-ylidene Moiety

The azepan-2-ylidene portion of the molecule, a seven-membered cyclic amidine, is expected to be a key site of reactivity. Its electron-rich nature and the presence of a C=N double bond suggest susceptibility to various transformations.

Cycloaddition Reactions (e.g., [4+2] or [2+2] cycloadditions)

The endocyclic C=N bond of the azepan-2-ylidene moiety could potentially participate in cycloaddition reactions. In a [4+2] cycloaddition, or Diels-Alder reaction, this unit could act as a dienophile, reacting with a suitable diene. Conversely, it might function as a 2π component in [2+2] cycloadditions with electron-rich or electron-poor alkenes, leading to the formation of four-membered heterocyclic rings. The success of such reactions would depend on the electronic and steric properties of the reacting partners and the reaction conditions employed.

Annulation Reactions leading to Fused Heterocyclic Systems

Annulation reactions, which involve the formation of a new ring fused to an existing one, represent a plausible pathway for elaborating the structure of methyl (2Z)-azepan-2-ylidene(cyano)acetate. By treating the compound with bifunctional electrophiles or reagents capable of sequential reactions, it may be possible to construct fused heterocyclic systems. For instance, reaction with α,β-unsaturated ketones or esters could potentially lead to the formation of pyridone or dihydropyridone-fused systems. The specific regiochemistry and stereochemistry of such annulations would be of significant interest.

Hydrogenation and Reduction Studies, including Asymmetric Hydrogenation Potential

The C=N double bond in the azepan-2-ylidene ring is susceptible to hydrogenation. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), would be expected to reduce this bond to a single bond, yielding the corresponding substituted azepane.

Furthermore, the prochiral nature of the C=N bond presents an opportunity for asymmetric hydrogenation. The use of chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, could potentially afford enantiomerically enriched products. The efficiency and enantioselectivity of such a transformation would be highly dependent on the choice of catalyst, ligand, and reaction conditions.

Reactions Involving the Cyano Group

The cyano (nitrile) group is a versatile functional group that can undergo a variety of chemical transformations.

Nitrile Hydrolysis and Derivatization

The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide intermediate. This transformation would convert the cyanoacetate (B8463686) moiety into a malonic acid derivative, which could be a precursor for further synthetic manipulations. Additionally, the nitrile can be converted to other functional groups, such as tetrazoles, through reactions with reagents like sodium azide.

Nucleophilic Additions to the Nitrile

The carbon atom of the cyano group is electrophilic and can be attacked by nucleophiles. For example, Grignard reagents or organolithium compounds could add to the nitrile to form, after hydrolysis, ketones. This would provide a route to introduce a new carbon-carbon bond at this position. Other nucleophiles, such as amines or alcohols, could also potentially react with the nitrile under specific conditions to yield amidines or imidates, respectively.

Reactions Involving the Methyl Ester Group

The methyl ester group in this compound is a key site for a variety of chemical transformations, including transesterification, reduction, and amidation. These reactions allow for the introduction of diverse functionalities and the synthesis of a broad range of derivatives.

Transesterification Reactions

Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is a fundamental reaction in organic synthesis. For this compound, this transformation would involve reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst to yield a new ester. The reactivity of this substrate in transesterification is influenced by the electronic nature of the vinylogous urethane-like system. Vinylogous urethanes are known to undergo transesterification, and this reactivity can be harnessed for the synthesis of various ester derivatives of the parent compound. ugent.beresearchgate.netresearchgate.netrsc.orgehu.es

The general scheme for the transesterification of this compound is presented below:

Table 1: Potential Transesterification Reactions of this compound

| Reactant Alcohol (R-OH) | Potential Product | Catalyst | Potential Applications |

|---|---|---|---|

| Ethanol | Ethyl (2Z)-azepan-2-ylidene(cyano)acetate | Acid or Base | Modification of solubility and pharmacokinetic properties. |

| Isopropanol | Isopropyl (2Z)-azepan-2-ylidene(cyano)acetate | Acid or Base | Introduction of bulkier ester groups. |

| Benzyl alcohol | Benzyl (2Z)-azepan-2-ylidene(cyano)acetate | Acid or Base | Synthesis of derivatives for further hydrogenolysis. |

| Ethylene glycol | Bis[(2Z)-azepan-2-ylidene(cyano)acetate] | Acid or Base | Creation of dimeric structures. |

Ester Reduction and Amidation

The methyl ester group can be reduced to the corresponding primary alcohol, or converted into an amide through reaction with an amine.

Ester Reduction: The reduction of the α,β-unsaturated ester in this compound can potentially lead to different products depending on the reducing agent and reaction conditions. organic-chemistry.orgresearchgate.net Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ester and the cyano group. However, selective reduction of the ester to the corresponding alcohol, (2Z)-azepan-2-ylidene(cyano)acetaldehyde, might be achievable using milder reducing agents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. Furthermore, conjugate reduction of the α,β-unsaturated system could also occur, leading to saturation of the carbon-carbon double bond. researchgate.netlew.ro Copper hydride-catalyzed reduction of α,β-unsaturated carboxylic acids has been shown to yield β-chiral aldehydes, suggesting that similar methodologies could be explored for the parent compound. nih.gov

Amidation: The direct conversion of the methyl ester to an amide can be accomplished by heating with an amine, a process known as aminolysis. This reaction can be catalyzed by Lewis acids or proceed through transition-metal-catalyzed cross-coupling reactions. mdpi.comresearchgate.net The reaction of this compound with various primary and secondary amines would yield a library of corresponding amides, which are often more stable and can exhibit different biological activities compared to the parent ester. The formation of amides from esters is a well-established transformation in organic synthesis. nih.govacs.orgacs.org

Table 2: Potential Ester Reduction and Amidation Products

| Reagent | Potential Product | Reaction Type |

|---|---|---|

| Diisobutylaluminium hydride (DIBAL-H) | (2Z)-azepan-2-ylidene(cyano)acetaldehyde | Ester Reduction |

| Lithium aluminum hydride (LiAlH₄) | [Amino alcohol derivative] | Ester and Nitrile Reduction |

| Primary Amine (R-NH₂) | N-substituted (2Z)-azepan-2-ylidene(cyano)acetamide | Amidation |

| Secondary Amine (R₂NH) | N,N-disubstituted (2Z)-azepan-2-ylidene(cyano)acetamide | Amidation |

Derivatization at the Azepane Ring and Side Chains

The azepane ring offers several positions for derivatization, which can significantly alter the molecule's steric and electronic properties. rsc.orgnih.govresearchgate.netnih.gov The nitrogen atom of the azepane ring, being part of a cyclic ketene (B1206846) N,O-acetal, is relatively electron-rich and can potentially be targeted for specific reactions. acs.orgmsstate.edu

Functionalization of the azepane ring could be achieved through various synthetic strategies, including N-alkylation, N-acylation, or by introducing substituents on the carbon framework of the ring. Synthesis of polysubstituted azepanes can be achieved through methods like dearomative ring expansion of nitroarenes. nih.gov

The exocyclic double bond and the cyano group also represent sites for further chemical modification. For instance, the double bond could potentially undergo cycloaddition reactions or be targeted for hydrogenation. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or be reduced to an amine. The reactivity of silyl (B83357) ketene imines, which can be generated from nitriles, offers another avenue for derivatization. richmond.edu

Exploration of Enantioselective Transformations

Given the potential for chirality in derivatives of this compound, the exploration of enantioselective transformations is of significant interest. Asymmetric synthesis of azepane derivatives has been a subject of research, with various strategies being developed to control stereochemistry. researchgate.netresearchgate.netacs.org

For instance, enantioselective reduction of the α,β-unsaturated system could lead to the formation of a chiral center at the β-position. organic-chemistry.org Asymmetric hydrogenation of α,β-unsaturated esters is a well-known method for producing chiral esters. organic-chemistry.org Copper-catalyzed asymmetric conjugate reduction of α,β-unsaturated esters is another powerful tool for creating stereogenic centers. nih.gov

Furthermore, if the azepane ring itself is substituted, diastereoselective reactions could be explored, where the existing stereocenter(s) on the ring direct the stereochemical outcome of reactions at other sites of the molecule. The stereoselective synthesis of hydroxylated azepane iminosugars highlights the feasibility of controlling stereochemistry in azepane systems. nih.govacs.org

Table 3: Potential Enantioselective Transformations

| Reaction Type | Chiral Catalyst/Reagent | Potential Chiral Product |

|---|---|---|

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Methyl (R)- or (S)-azepan-2-yl(cyano)acetate |

| Asymmetric Conjugate Reduction | Chiral Copper-hydride complexes | Methyl (R)- or (S)-azepan-2-yl(cyano)acetate |

| Asymmetric Michael Addition | Chiral organocatalysts | Derivatives with a new stereocenter at the β-position |

Applications in Advanced Organic Synthesis and Materials Science

Methyl (2Z)-Azepan-2-ylidene(cyano)acetate as a Key Building Block in Complex Molecule Synthesis

The strategic placement of multiple functional groups—a lactam, a carbon-carbon double bond, a nitrile, and an ester—makes this compound a highly valuable building block for the synthesis of more complex molecular structures. The electron-deficient double bond is susceptible to conjugate addition (Michael reaction) by a wide range of nucleophiles. This reactivity allows for the introduction of new substituents and the formation of intricate carbon skeletons.

Furthermore, the cyano and ester groups can be selectively hydrolyzed, reduced, or otherwise transformed to introduce new functionalities. For example, the reduction of the nitrile to an amine or the ester to an alcohol opens up pathways for further derivatization, such as amide or ether linkages, respectively. This polyfunctionality enables its use in domino or cascade reactions, where multiple bonds are formed in a single synthetic operation, leading to a rapid increase in molecular complexity from a relatively simple starting material. researchgate.netnih.gov

Utilization in the Construction of Diverse Heterocyclic Architectures

Cyanoacetate (B8463686) and cyanoacetamide derivatives are renowned for their utility as precursors in the synthesis of a wide array of heterocyclic compounds. tubitak.gov.trperiodikos.com.brresearchgate.net this compound is an ideal substrate for such transformations. The vicinal cyano and ester groups are perfectly positioned to react with binucleophilic reagents to construct new rings.

For instance, reaction with hydrazine (B178648) can lead to the formation of pyrazole (B372694) derivatives, while condensation with guanidine (B92328) or urea (B33335) can yield pyrimidine-based structures. tubitak.gov.trresearchgate.net Similarly, reaction with sulfur-containing reagents like Lawesson's reagent or phosphorus pentasulfide could be employed to generate thiophene (B33073) or thiazole (B1198619) rings. nih.gov The inherent azepane ring combined with the potential to build an additional heterocyclic system makes this compound a powerful tool for accessing novel, polycyclic nitrogen-containing scaffolds. researchgate.netmdpi.com

Table 1: Potential Heterocyclic Systems from this compound

| Reagent | Resulting Heterocycle |

| Hydrazine (N₂H₄) | Pyrazole |

| Guanidine | Pyrimidine |

| Hydroxylamine (NH₂OH) | Isoxazole |

| Amidines | Pyrimidine |

| Thiourea | Thiazine/Pyrimidine |

Precursor for Azabicyclic Alkaloid Scaffolds

The synthesis of azabicyclic structures, which form the core of many natural alkaloids, is a significant goal in organic chemistry. The caprolactam framework of this compound provides a pre-built seven-membered nitrogen-containing ring, which can be elaborated into more complex bicyclic systems.

One established strategy for forming such scaffolds from caprolactam derivatives is through intramolecular cyclization reactions like the Dieckmann condensation. rsc.orgresearchgate.net By chemically modifying the azepane ring or the side chain of the title compound to introduce a second ester functionality at a sterically favorable position, an intramolecular condensation could be triggered. This would forge a new carbon-carbon bond and create a second ring, leading directly to an azabicyclic core structure. Such scaffolds are of significant interest in medicinal chemistry due to their conformational rigidity and biological activity. chemrxiv.orgbeilstein-journals.org

Potential in the Development of Novel Functional Materials

The development of new organic materials with tailored electronic and optical properties is a burgeoning field of research. Compounds featuring conjugated π-systems with electron-donating (push) and electron-accepting (pull) groups are central to this field.

This compound is a quintessential D-π-A push-pull system. The lactam nitrogen atom serves as the electron donor (D), while the electron-withdrawing cyano and methoxycarbonyl groups act as acceptors (A), connected by a π-conjugated double bond. beilstein-journals.org This electronic arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is a key characteristic for applications in nonlinear optics (NLO). dtic.milrsc.org

Materials composed of such chromophores can exhibit large second-order NLO responses, making them suitable for technologies like optical switching and frequency doubling. The optical properties, such as the wavelength of maximum absorption (λmax), are highly sensitive to the molecular environment and can be tuned by modifying the donor or acceptor strength. nih.govmdpi.com The aggregation and solid-state packing of these molecules, influenced by their structure, also play a critical role in the macroscopic properties of the resulting material. acs.org

Table 2: Electronic Properties of Push-Pull Systems

| Component | Function | Example Groups in Title Compound |

| Donor (D) | Pushes electron density | Lactam Nitrogen |

| π-Bridge | Facilitates electron delocalization | C=C Double Bond |

| Acceptor (A) | Pulls electron density | Cyano (-CN), Ester (-CO₂Me) |

Role as a Synthetic Intermediate for Advanced Chemical Structures

Beyond its direct applications, this compound serves as a versatile synthetic intermediate. Its activated alkene moiety makes it an excellent dienophile in Diels-Alder reactions for the construction of complex cyclic systems. The multiple functional groups also allow for a wide range of orthogonal chemical modifications, where one group can be reacted selectively without affecting the others. This chemical versatility allows chemists to use it as a platform molecule, building upon its core structure to access a diverse library of advanced chemical entities for screening in drug discovery or for creating specialized polymers and dyes. nih.govperiodikos.com.br

Q & A

Q. What are the common synthetic routes for methyl (2Z)-azepan-2-ylidene(cyano)acetate, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

- Route 1 : React 2-mercaptoacetic acid with 1-(oxiran-2-ylmethyl)azepane in ethanol under basic conditions (NaOH) at 40°C for 5 hours. Monitor pH to prevent side reactions (e.g., hydrolysis). Yield optimization requires stoichiometric control of sodium hydrosulfite (NaHSO₄) during workup .

- Route 2 : Esterification of a cyano-substituted azepane precursor with methyl chloroformate in anhydrous THF. Use a Dean-Stark trap to remove water and drive the reaction to completion. Catalytic DMAP improves acylation efficiency .

- Optimization Tips :

- Use inert atmosphere (N₂/Ar) to stabilize reactive intermediates.

- Adjust solvent polarity (e.g., switch from ethanol to DMF) to enhance solubility of bulky azepane derivatives.

Q. How can spectroscopic techniques confirm the structural identity and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include:

- A singlet at δ ~3.7 ppm (ester methyl group).

- Deshielded protons (δ 5.5–6.5 ppm) from the azepane ring and cyano-adjacent carbons .

- Use DEPT-135 to distinguish CH₃, CH₂, and CH groups.

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and nitrile (C≡N stretch at ~2240 cm⁻¹). Absence of -OH stretches (~3200–3500 cm⁻¹) indicates purity .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients. Monitor for [M+H]⁺ ion matching theoretical molecular weight (e.g., 209.2 g/mol).

Q. What are the standard protocols for crystallizing this compound, and how should solvent systems be selected?

Methodological Answer:

- Solvent Selection : Prioritize low-boiling solvents (e.g., diethyl ether, dichloromethane) for slow evaporation. For polar derivatives, use ethanol/water (7:3 v/v) mixtures to induce nucleation .

- Crystallization Steps :

- Dissolve 50 mg of compound in 2 mL warm solvent.

- Filter through a 0.45 µm PTFE membrane to remove particulates.

- Allow gradual cooling (0.5°C/min) to room temperature.

- Troubleshooting : If crystals are needle-like, switch to diffusion methods (layering with hexane).

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths, angles) be resolved using SHELXL and WinGX?

Methodological Answer:

- Data Refinement : In SHELXL, use the

L.S.command to refine anisotropic displacement parameters. For conflicting bond lengths (e.g., C-N vs. C-O), apply restraints (e.g.,SADI) to align with DFT-calculated geometries . - Validation : Use WinGX’s

PLATONtool to check for missed symmetry (e.g., twinning) or incorrect space group assignments. Cross-validate withORTEPfor thermal ellipsoid visualization . - Case Study : A 0.02 Å discrepancy in C=O bond lengths was resolved by re-examining hydrogen-bonding interactions using

Mercurysoftware .

Q. What computational methods predict the reactivity and thermodynamic properties of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to optimize geometry. Calculate Fukui indices to identify electrophilic/nucleophilic sites for reaction planning .

- QSPR Models : Train models using COSMO-RS descriptors (e.g., sigma profiles) to predict solubility in ionic liquids. Validate with experimental partition coefficients .

- Thermodynamics : Compute Gibbs free energy (ΔG) of tautomerization using CP2K. Compare with experimental DSC data to validate phase transitions .

Q. How should researchers design experiments to investigate tautomeric behavior in different solvent environments?

Methodological Answer:

- Variable-Temperature NMR : Acquire ¹H NMR spectra in DMSO-d₆ and CDCl₃ from 25°C to −40°C. Monitor shifts in azepane NH and adjacent protons to detect keto-enol equilibria .

- Solvent Polarity Screening : Use Kamlet-Taft parameters (π*, α, β) to correlate solvent effects on tautomer ratios. For example, high β (H-bond acceptor) solvents stabilize enol forms .

- Kinetic Studies : Employ stopped-flow UV-Vis spectroscopy at λ = 280 nm to measure tautomerization rates. Fit data to a two-state model using MATLAB’s

lsqnonlin.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.